molecular formula C35H34N10O7 B606483 Carboxy-pyridostatin CAS No. 1417638-60-8

Carboxy-pyridostatin

Cat. No.: B606483
CAS No.: 1417638-60-8
M. Wt: 706.72
InChI Key: RJTDQPSVSXRGLT-UHFFFAOYSA-N
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Description

Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule known for its ability to stabilize G-quadruplex structures. These structures are four-stranded DNA or RNA configurations that play crucial roles in various biological processes. This compound exhibits high molecular specificity for RNA over DNA G-quadruplexes, making it a valuable tool in molecular biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxy-pyridostatin is synthesized through a series of chemical reactions involving the modification of the pyridostatin scaffold. The synthesis typically involves the introduction of a carboxyl group to the pyridostatin molecule. This process includes steps such as amide bond formation, aromatic ring substitutions, and carboxylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carboxy-pyridostatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide and acetonitrile. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different binding affinities and specificities for G-quadruplex structures, making them useful for different applications in research and medicine .

Scientific Research Applications

Cancer Therapeutics

Carboxy-pyridostatin has shown promising results in cancer treatment due to its selective targeting of RNA G-quadruplexes, which are often associated with oncogene regulation.

  • Mechanism of Action : The compound induces telomere dysfunction by competing with telomere-associated proteins, such as human POT1. This mechanism leads to apoptosis in cancer cells while sparing normal cells .
  • Selectivity : this compound exhibits a significant preference for RNA G-quadruplexes over DNA G-quadruplexes, with a reported 50-fold selectivity . This selectivity allows for targeted therapeutic strategies that minimize damage to healthy tissues.
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including hepatocarcinoma cells, with IC50 values ranging from 8 to 14 μM. Importantly, it shows tenfold lower cytotoxicity towards normal lung fibroblast cells .

Molecular Biology Research

This compound serves as a valuable tool in molecular biology for studying RNA structures and their functions.

  • G-Quadruplex Visualization : The compound can be utilized to visualize RNA G-quadruplexes within cellular contexts. It selectively traps these structures, allowing researchers to investigate their roles in gene regulation and cellular processes .
  • Quantification Techniques : Researchers have employed BG4-based quantification methods to evaluate the presence of G-quadruplexes in human cells treated with this compound. This approach provides insights into the dynamics of RNA G-quadruplex formation and stability .

Potential in Anti-Infection Strategies

Emerging studies suggest that this compound may also have applications in anti-infection therapies.

  • Viral Inhibition : Preliminary findings indicate that this compound can interfere with viral replication mechanisms by stabilizing RNA structures critical for viral function, although further research is needed to elucidate these pathways fully .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on this compound:

Study ReferenceApplicationKey Findings
Cancer TherapyInduces telomere dysfunction; preferentially targets RNA G-quadruplexes; low cytotoxicity towards normal cells.
Molecular BiologyDemonstrates high selectivity for RNA G4s; effective visualization of RNA structures in live cells.
Cytotoxicity AnalysisIC50 values indicate effective inhibition of cancer cell proliferation; significant selectivity against normal cells.
Anti-Infection PotentialInitial evidence suggests inhibition of viral replication; requires further investigation.

Mechanism of Action

Carboxy-pyridostatin exerts its effects by specifically binding to G-quadruplex structures in RNA and DNA. The compound’s rigid aromatic rings and flexible amide bonds allow it to adaptively match with G-tetrad planes, enhancing π-π stacking interactions. The aliphatic amine side chains interact with the phosphate backbone via hydrogen bonding and electrostatic interactions, increasing the compound’s affinity for G-quadruplexes. This binding disrupts the normal function of telomeres and oncogenes, leading to telomere dysfunction and potential therapeutic effects .

Comparison with Similar Compounds

Carboxy-pyridostatin is unique in its high specificity for RNA over DNA G-quadruplexes. Similar compounds include:

This compound stands out due to its selective binding to RNA G-quadruplexes, making it a valuable tool for studying RNA biology and developing RNA-targeted therapies.

Biological Activity

Carboxy-pyridostatin (cPDS) is a derivative of pyridostatin, a synthetic small molecule recognized for its ability to stabilize G-quadruplex (G4) structures in nucleic acids. This compound has garnered attention for its selective binding to RNA G4s over DNA G4s, making it a valuable tool in studying the biological roles of G4s in cellular processes, particularly in cancer therapy.

This compound functions primarily as a G-quadruplex ligand, stabilizing these structures within RNA and influencing various biological activities. Its mechanism involves:

  • Selective Binding : cPDS exhibits high specificity for RNA G4s, unlike its predecessor pyridostatin, which binds both RNA and DNA G4s. This selectivity allows for targeted studies on RNA G4s without interference from DNA structures .
  • Induction of DNA Damage : In cancer cells, particularly those deficient in BRCA1/2, cPDS induces replication stress leading to DNA double-stranded breaks (DSBs). This effect is enhanced when combined with inhibitors of DNA repair pathways .

In Vitro and In Vivo Studies

In Vitro Studies :

  • cPDS has been shown to reduce the proliferation of neural stem cells and progenitor cells derived from the subventricular zone of adult mice, indicating its potential use in neurobiology .
  • It selectively traps cytoplasmic RNA G4s, significantly increasing their presence in human cells while not affecting nuclear G4s .

In Vivo Studies :

  • Research demonstrates that cPDS effectively inhibits the growth of BRCA1/2-deficient tumors in mouse models. The compound's administration resulted in significant tumor regression and prolonged survival rates when used in conjunction with chemotherapeutic agents like paclitaxel .

Case Studies

  • BRCA1/2-Deficient Tumors :
    • A study highlighted that cPDS specifically targets BRCA1/2-deficient tumors, overcoming resistance to PARP inhibitors. The mechanism involves triggering innate immune responses through cGAS/STING pathways, enhancing anti-tumor immunity .
  • Neural Stem Cell Proliferation :
    • Another investigation focused on the effects of cPDS on adult neural stem cells, revealing that it significantly reduced their proliferation rates both in vitro and in vivo. This suggests potential applications in neurodegenerative diseases or conditions involving abnormal cell growth .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
G4 StabilizationHigh specificity for RNA G4 structures; enhances visualization techniques
Tumor Growth InhibitionEffective against BRCA1/2-deficient tumors; induces DSBs
Neural Stem Cell ImpactReduces proliferation of neural stem cells

Table 2: Comparative Binding Affinity of Pyridostatin Derivatives

CompoundBinding TargetSelectivity (RNA/DNA)Reference
PyridostatinRNA & DNA G4sNon-selective
This compoundRNA G4sHigh selectivity

Properties

IUPAC Name

3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N10O7/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTDQPSVSXRGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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